molecular formula C26H20ClNO4 B11078081 1-[(4-chlorophenyl)carbonyl]-1-methyl-N-(4-methylphenyl)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide

1-[(4-chlorophenyl)carbonyl]-1-methyl-N-(4-methylphenyl)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide

Cat. No.: B11078081
M. Wt: 445.9 g/mol
InChI Key: FYMSBJFVTRXSRW-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)carbonyl]-1-methyl-N-(4-methylphenyl)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide is a complex organic compound with a unique structure It is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a cyclopropa[c]chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)carbonyl]-1-methyl-N-(4-methylphenyl)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide involves multiple steps. One common approach is the reaction of 4-chlorobenzoyl chloride with 1-methyl-4-methylphenylamine to form an intermediate, which is then cyclized with a suitable reagent to form the cyclopropa[c]chromene core.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)carbonyl]-1-methyl-N-(4-methylphenyl)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(4-chlorophenyl)carbonyl]-1-methyl-N-(4-methylphenyl)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)carbonyl]-1-methyl-N-(4-methylphenyl)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H20ClNO4

Molecular Weight

445.9 g/mol

IUPAC Name

1-(4-chlorobenzoyl)-1-methyl-N-(4-methylphenyl)-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxamide

InChI

InChI=1S/C26H20ClNO4/c1-15-7-13-18(14-8-15)28-23(30)26-21(19-5-3-4-6-20(19)32-24(26)31)25(26,2)22(29)16-9-11-17(27)12-10-16/h3-14,21H,1-2H3,(H,28,30)

InChI Key

FYMSBJFVTRXSRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C23C(C2(C)C(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5OC3=O

Origin of Product

United States

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